molecular formula C19H20N4O4S B2526545 propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate CAS No. 1251682-41-3

propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate

Cat. No.: B2526545
CAS No.: 1251682-41-3
M. Wt: 400.45
InChI Key: GPOIZYJGRXDFIJ-UHFFFAOYSA-N
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Description

Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by a sulfamoylphenylamino substituent at position 4, a methyl group at position 7, and a propan-2-yl ester at position 3. The 1,8-naphthyridine scaffold is a bicyclic aromatic system with two nitrogen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name

propan-2-yl 7-methyl-4-(4-sulfamoylanilino)-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-11(2)27-19(24)16-10-21-18-15(9-4-12(3)22-18)17(16)23-13-5-7-14(8-6-13)28(20,25)26/h4-11H,1-3H3,(H2,20,25,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOIZYJGRXDFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 7-methyl-1,8-naphthyridine-3-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions to form the intermediate product. This intermediate is then esterified with propan-2-ol to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. It binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biochemical pathways. This mechanism is particularly relevant in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,8-Naphthyridine Family

Key structural analogues include:

Compound Name Substituent at Position 4 Ester Group Synthesis Method Key Functional Features Reference
Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate 4-[(4-sulfamoylphenyl)amino] Propan-2-yl Not explicitly described (inferred) Sulfonamide (polar, H-bonding) -
Ethyl 7-methyl-4-thioxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Thioxo (S=O) Ethyl P₂S₅, pyridine, reflux Thione (electron-withdrawing)
rac-2-[7-Methyl-4-(4-methylphenyl)-4-(phenylimino)-... (sulfonimidamide derivative) Complex sulfonimidamide substituent - Desoxy-chlorination, reaction steps Sulfur-silicon hybrid, aromatic

Key Observations:

  • Sulfamoylphenylamino vs. Thioxo Group: The sulfamoylphenylamino group in the target compound introduces a sulfonamide moiety, which is more polar and capable of hydrogen bonding compared to the thioxo group in the ethyl derivative . This difference may influence solubility and biological interactions.
  • Ester Groups : The propan-2-yl ester (branched alkyl) in the target compound may confer greater steric hindrance and lipophilicity than the linear ethyl ester in the thioxo analogue .
  • Synthetic Routes : While the thioxo derivative is synthesized via P₂S₅-mediated thiation, the sulfonimidamide compound employs desoxy-chlorination and multi-step reactions, highlighting divergent strategies for functionalizing the naphthyridine core .

Electronic and Crystallographic Insights

  • Crystallography : Structural validation of similar compounds (e.g., the sulfonimidamide derivative) relies on SHELX programs (SHELXT for solution, SHELXL for refinement), ensuring precise determination of bond lengths, angles, and packing interactions .
  • Aromatic Interactions : The sulfonimidamide derivative exhibits crystal packing driven by aromatic π-π stacking, a feature likely shared with the target compound due to its planar naphthyridine core .

Functional Implications

  • Sulfonamide vs. Sulfonimidamide : The target compound’s sulfamoyl group (-SO₂NH₂) is distinct from the sulfonimidamide (-S(NH)Imidazole) in the analogue from . The former is a classic sulfonamide with established roles in enzyme inhibition (e.g., carbonic anhydrase), while the latter’s hybrid structure may offer unique reactivity or stability .
  • Thione Reactivity: The thioxo group in the ethyl derivative could participate in tautomerism or metal coordination, which is absent in the sulfamoylphenylamino variant .

Biological Activity

Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the naphthyridine class, which has been associated with various pharmacological effects. The presence of the sulfamoyl group is particularly noteworthy, as it is often linked to the inhibition of carbonic anhydrases and other enzymes.

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antitumor Activity : Naphthyridine derivatives have shown potent cytotoxic effects against several cancer cell lines. For instance, studies have reported that related naphthyridines can induce apoptosis in cancer cells through various pathways, including the downregulation of anti-apoptotic proteins and the activation of caspases .
  • Inhibition of Carbonic Anhydrases : The sulfamoyl group is known to inhibit carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to reduced tumor growth and metastasis due to altered acid-base homeostasis in the tumor microenvironment .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Activity Cell Line/Model IC50 (µM) Mechanism
AntitumorH1299 (lung cancer)10.47Apoptosis induction via caspase activation
AntitumorHeLa (cervical cancer)15.03Inhibition of cell proliferation
Carbonic anhydrase inhibitionHuman erythrocytes0.5Competitive inhibition leading to altered pH
CytotoxicityHepG2 (liver cancer)12.00Interference with cell cycle progression

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of naphthyridine derivatives similar to our compound on various human cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10.47 µM to 15.03 µM, demonstrating potential for therapeutic applications in oncology .
  • Mechanistic Insights : Research into the mechanism revealed that these compounds could induce G1 phase cell cycle arrest and promote apoptosis through mitochondrial pathways, suggesting a multi-faceted approach to cancer treatment .
  • Inhibition Studies : Inhibition assays showed that derivatives containing the sulfamoyl moiety effectively inhibited carbonic anhydrases at nanomolar concentrations, highlighting their potential as therapeutic agents for conditions like glaucoma and certain cancers where carbonic anhydrase plays a role .

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